Theophylline, 8-mercapto-2-thio-

描述

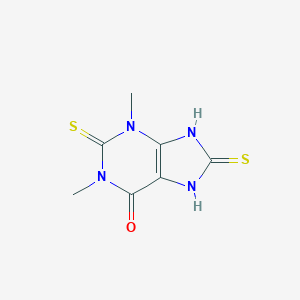

Theophylline, 8-mercapto-2-thio- is a chemically modified derivative of theophylline (1,3-dimethylxanthine), a well-known bronchodilator and phosphodiesterase inhibitor. This derivative features a mercapto (-SH) group at the 8-position and a thione (C=S) group at the 2-position of the xanthine core. Such substitutions alter its physicochemical properties and pharmacological profile compared to the parent compound.

属性

CAS 编号 |

1784-68-5 |

|---|---|

分子式 |

C7H8N4OS2 |

分子量 |

228.3 g/mol |

IUPAC 名称 |

1,3-dimethyl-2,8-bis(sulfanylidene)-7,9-dihydropurin-6-one |

InChI |

InChI=1S/C7H8N4OS2/c1-10-4-3(8-6(13)9-4)5(12)11(2)7(10)14/h1-2H3,(H2,8,9,13) |

InChI 键 |

ICPOMCAMXKYSKE-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=O)N(C1=S)C)NC(=S)N2 |

手性 SMILES |

CN1C2=C(C(=O)N(C1=S)C)NC(=N2)S |

规范 SMILES |

CN1C2=C(C(=O)N(C1=S)C)NC(=S)N2 |

其他CAS编号 |

1784-68-5 |

产品来源 |

United States |

相似化合物的比较

Structural and Physicochemical Properties

Table 1: Comparative Properties of Theophylline and Analogues

Key Observations:

- Theophylline : Exhibits a high melting point (273.14°C) due to strong intermolecular hydrogen bonding and crystalline stability .

- 8-Mercaptopurine : The mercapto group at position 8 confers distinct reactivity, enabling its role in nucleic acid metabolism disruption .

- Thione Substitution : Thione groups (e.g., in thiazolidinethione) reduce melting points compared to ketones (C=O) due to weaker hydrogen bonding . This suggests that 8-mercapto-2-thio-theophylline may have a lower melting point than theophylline.

Pharmacological and Biochemical Profiles

- Theophylline: Induces vasodilation via cGMP elevation and eNOS phosphorylation in endothelial cells . However, its association with severe asthma exacerbations (e.g., near-fatal attacks) highlights safety concerns, particularly when combined with β-agonists .

- Etophylline : The hydroxyethyl substitution at position 7 may enhance solubility but retains bronchodilatory activity akin to theophylline .

- 8-Mercaptopurine : Unlike theophylline, its mechanism involves purine antagonism, demonstrating how position-specific substitutions drastically alter biological targets .

- Thio-Substituted Analogues : Thione groups (e.g., in 2-thiazolidinethione) enhance metal-binding capacity, which could influence enzyme inhibition or drug metabolism in 8-mercapto-2-thio-theophylline .

Thermal and Stability Profiles

- Theophylline displays a sharp endothermic peak at 273.14°C (ΔH = -204.32 J/g), indicative of high thermal stability .

- Excipients like sorbitol (melting point: ~100°C) and glicocol (melting with decomposition at ~256°C) demonstrate that polar substituents reduce thermal stability compared to theophylline . By analogy, the mercapto and thione groups in 8-mercapto-2-thio-theophylline may lower its melting point and alter decomposition pathways.

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。